N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide - 1795483-96-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

Catalog Number: EVT-2945704
CAS Number: 1795483-96-3
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

    Compound Description: This compound is a novel synthetic derivative combining structural elements from indibulin and combretastatin, both known anti-mitotic agents [, ]. It exhibited good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB-231) with IC50 values ranging from 27.7 to 39.2 µM. Importantly, it showed low toxicity towards the normal cell line NIH-3T3 (IC50 > 100 µM) [, ].

    Relevance: This compound shares the core structure of a pyrrole ring substituted with an acetamide group linked to a pyridine ring with N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide. The variations lie in the substituents on the pyrrole and pyridine rings, and the presence of a ketone group in the linker of the related compound [, ]. Despite these differences, the shared structural motifs suggest potential for similar biological activities and warrant further investigation.

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives

    Compound Description: This series of indibulin analogues was designed to overcome the limitations of indibulin, a potent anti-tubulin agent with poor aqueous solubility []. These analogues exhibited promising in vitro anti-cancer activity against various breast cancer cell lines (MCF-7, T47-D, MDA-MB231), with one compound (4a) demonstrating good activity against MCF-7 cells (IC50: 7.5 µM) and low toxicity on normal cells (NIH-3T3, IC50 > 100 µM) [].

    Relevance: This series shares the pyrrole-acetamide-pyridine core structure with N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide. The presence of a ketone group in the linker and the variations in the substituents on the pyrrole and pyridine rings distinguish them []. The shared core structure and their anti-cancer activity suggest potential for exploring similar modifications on N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide to modulate its activity.

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

    Compound Description: This pyrrole derivative, TAK-438, is a novel potassium-competitive acid blocker (P-CAB) exhibiting potent and long-lasting inhibition of gastric acid secretion [, , , , ]. It acts by inhibiting the gastric H+, K+-ATPase in a K+-competitive manner [, , ]. TAK-438 demonstrates superior efficacy compared to traditional proton pump inhibitors (PPIs) [, , , ].

    Relevance: This compound, while structurally distinct from N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide in several aspects, shares the central pyrrole ring substituted with a pyridine ring [, , , , ]. Despite the differences in the linker and the absence of the acetamide group in TAK-438, its potent activity as a P-CAB suggests a possible avenue for exploring similar pharmacological profiles for the target compound by incorporating structural modifications inspired by TAK-438.

Properties

CAS Number

1795483-96-3

Product Name

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)acetamide

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-ylacetamide

Molecular Formula

C15H18N4O

Molecular Weight

270.336

InChI

InChI=1S/C15H18N4O/c20-15(12-18-8-3-4-9-18)17-13-6-10-19(11-13)14-5-1-2-7-16-14/h1-5,7-9,13H,6,10-12H2,(H,17,20)

InChI Key

DTYAAJSNCGKQDE-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)CN2C=CC=C2)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.